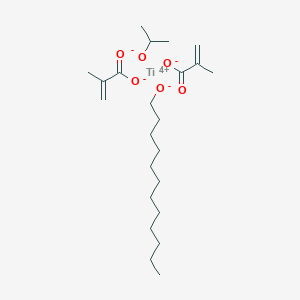
Titanium, (dodecyloxy)bis(2-methyl-2-propenoato-kappaO)(2-propanolato)-, (T-4)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Titanium, (dodecyloxy)bis(2-methyl-2-propenoato-kappaO)(2-propanolato)-, (T-4)- is a complex organotitanium compound. It is known for its unique chemical structure, which includes dodecyloxy, 2-methyl-2-propenoato, and 2-propanolato ligands coordinated to a central titanium atom. This compound is utilized in various industrial and scientific applications due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Titanium, (dodecyloxy)bis(2-methyl-2-propenoato-kappaO)(2-propanolato)-, (T-4)- typically involves the reaction of titanium tetrachloride with dodecanol, methacrylic acid, and isopropanol. The reaction is carried out under controlled conditions to ensure the correct stoichiometry and to prevent the formation of unwanted by-products. The general reaction scheme can be represented as follows:
TiCl4+2C12H25OH+2CH2=C(CH3)COOH+C3H7OH→Ti(OCH2C(CH3)COO)2(OCH2C12H25)(OCH(CH3)2)+4HCl
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reaction conditions but with enhanced control over temperature, pressure, and reactant purity. The use of continuous flow reactors and automated systems ensures consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Titanium, (dodecyloxy)bis(2-methyl-2-propenoato-kappaO)(2-propanolato)-, (T-4)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state titanium compounds.
Substitution: The ligands attached to the titanium atom can be substituted with other ligands through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides, alcohols, and carboxylic acids are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields titanium dioxide, while substitution reactions can produce a variety of organotitanium compounds with different ligands.
Applications De Recherche Scientifique
Titanium, (dodecyloxy)bis(2-methyl-2-propenoato-kappaO)(2-propanolato)-, (T-4)- has several scientific research applications:
Chemistry: It is used as a catalyst in polymerization reactions and as a precursor for the synthesis of other titanium-based compounds.
Biology: The compound is studied for its potential use in biocompatible materials and drug delivery systems.
Medicine: Research is ongoing into its use in medical implants and prosthetics due to its biocompatibility and mechanical properties.
Industry: It is utilized in the production of coatings, adhesives, and composites due to its ability to enhance material properties.
Mécanisme D'action
The mechanism by which Titanium, (dodecyloxy)bis(2-methyl-2-propenoato-kappaO)(2-propanolato)-, (T-4)- exerts its effects involves the interaction of its ligands with various molecular targets. The dodecyloxy and methacrylato ligands can participate in coordination chemistry, forming stable complexes with other molecules. The titanium center can also undergo redox reactions, influencing the reactivity and stability of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Titanium, tris(2-methyl-2-propenoato-kappaO)(2-propanolato)-, (T-4)-
- Titanium, bis(dodecan-1-olato)(methacrylato-O)(propan-2-olato)-
Uniqueness
Titanium, (dodecyloxy)bis(2-methyl-2-propenoato-kappaO)(2-propanolato)-, (T-4)- is unique due to its specific combination of ligands, which confer distinct chemical and physical properties. The presence of both dodecyloxy and methacrylato ligands allows for versatile reactivity and applications in various fields.
Propriétés
Numéro CAS |
68443-55-0 |
|---|---|
Formule moléculaire |
C23H42O6Ti |
Poids moléculaire |
462.4 g/mol |
Nom IUPAC |
dodecan-1-olate;2-methylprop-2-enoate;propan-2-olate;titanium(4+) |
InChI |
InChI=1S/C12H25O.2C4H6O2.C3H7O.Ti/c1-2-3-4-5-6-7-8-9-10-11-12-13;2*1-3(2)4(5)6;1-3(2)4;/h2-12H2,1H3;2*1H2,2H3,(H,5,6);3H,1-2H3;/q-1;;;-1;+4/p-2 |
Clé InChI |
OIWCYCXECIVFTP-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCC[O-].CC(C)[O-].CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Ti+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



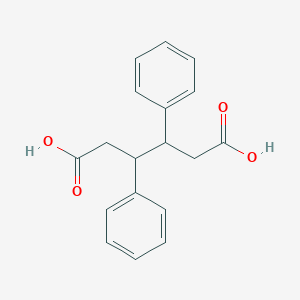
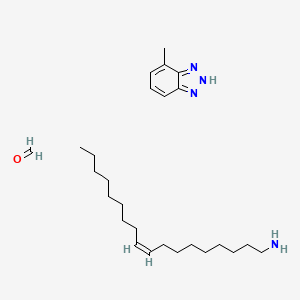
![(4Z)-4-[(3-bromophenyl)methylene]-2-methyl-oxazol-5-one](/img/structure/B13782715.png)
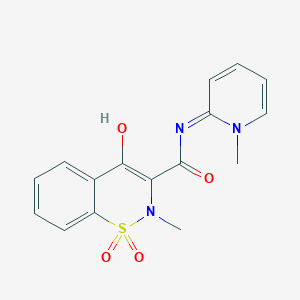
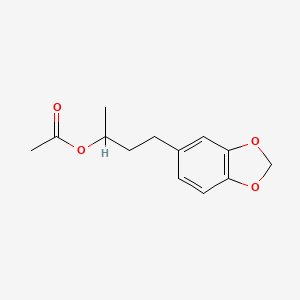






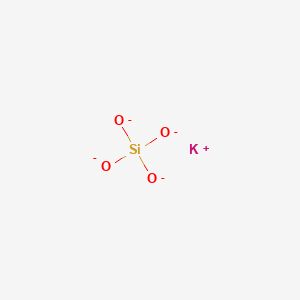
![((2E)-2-[(2Z)-2-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-2,3-dihydro-1H-inden-1-ylidene)malononitrile](/img/structure/B13782767.png)
